molecular formula C23H30ClNO3 B12430963 Propiverine-d7 Hydrochloride

Propiverine-d7 Hydrochloride

Cat. No.: B12430963
M. Wt: 411.0 g/mol
InChI Key: KFUJMHHNLGCTIJ-MJZGYHEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiverine-d7 (hydrochloride) is a deuterium-labeled derivative of Propiverine hydrochloride. Propiverine hydrochloride is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. The deuterium labeling in Propiverine-d7 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiverine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Propiverine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:

Industrial Production Methods

Industrial production of Propiverine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propiverine-d7 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated and non-deuterated metabolites, which are useful for studying the pharmacokinetics and metabolism of the compound .

Scientific Research Applications

Propiverine-d7 (hydrochloride) has a wide range of scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Propiverine in biological systems.

    Drug Development: Helps in the development of new drugs by providing insights into the metabolic pathways and potential drug interactions.

    Biological Studies: Used in studies related to overactive bladder syndrome and other urinary disorders.

    Industrial Applications: Employed in the quality control and validation of pharmaceutical products

Mechanism of Action

Propiverine-d7 (hydrochloride) exerts its effects through dual mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiverine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C23H30ClNO3

Molecular Weight

411.0 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H/i1D3,3D2,18D2;

InChI Key

KFUJMHHNLGCTIJ-MJZGYHEUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl

Origin of Product

United States

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